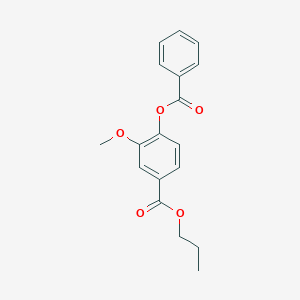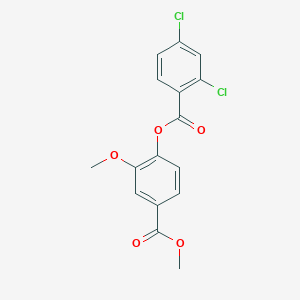![molecular formula C21H19ClN2O4S B309334 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide, also known as MK-2206, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide works by inhibiting the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. AKT is activated by various growth factors and cytokines, and its activity is regulated by phosphorylation. 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide binds to the PH domain of AKT, preventing its translocation to the plasma membrane and subsequent activation. This inhibition of AKT activity leads to the induction of apoptosis in cancer cells and improved insulin sensitivity in metabolic disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide have been extensively studied in various preclinical and clinical studies. In cancer cells, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation. In metabolic disorders, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism. However, the exact mechanism of action and the extent of its effects in humans are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and availability. It has been extensively studied in preclinical models, and its safety profile has been well-established. However, there are also some limitations to its use in lab experiments. For example, its solubility in aqueous solutions is relatively low, which can limit its use in certain assays. It also has a relatively short half-life, which can affect its pharmacokinetics and efficacy.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide in scientific research. One potential direction is the development of combination therapies that include 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide and other targeted therapies. Another direction is the investigation of its use in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more potent and selective inhibitors of AKT could lead to the development of more effective therapies for cancer and other diseases.
Conclusion
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has shown promising results in preclinical and clinical studies, and its use in combination therapies and other diseases is a promising area of future research.
Synthesemethoden
The synthesis of 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide involves a series of chemical reactions starting from commercially available 2-methylbenzoic acid. The reaction involves various reagents such as thionyl chloride, dimethylformamide, and potassium carbonate. The final product is obtained after purification using column chromatography. The synthesis method of 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been well-documented in scientific literature, and its purity and quality have been verified through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of AKT, a protein kinase that promotes cell survival and proliferation. This inhibition of AKT activity leads to the induction of apoptosis in cancer cells, making 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide a potential therapeutic agent in cancer treatment. In neurodegenerative diseases, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation. In metabolic disorders, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism.
Eigenschaften
Produktname |
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide |
|---|---|
Molekularformel |
C21H19ClN2O4S |
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
4-chloro-3-[(4-methoxyphenyl)sulfonylamino]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-14-5-3-4-6-19(14)23-21(25)15-7-12-18(22)20(13-15)24-29(26,27)17-10-8-16(28-2)9-11-17/h3-13,24H,1-2H3,(H,23,25) |
InChI-Schlüssel |
GAEMLRXMPZUPHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-chloro-5-[(3-methylbenzoyl)amino]phenyl}-3-methylbenzamide](/img/structure/B309252.png)
![Methyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309253.png)
![Ethyl 2-hydroxy-5-[(3-methylbenzoyl)amino]benzoate](/img/structure/B309254.png)

![N-(4-fluorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309261.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-isopentylbenzamide](/img/structure/B309262.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-phenylbenzamide](/img/structure/B309263.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309265.png)
![Propyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309267.png)
![2,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309268.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309271.png)
![2,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309272.png)

![Ethyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309275.png)